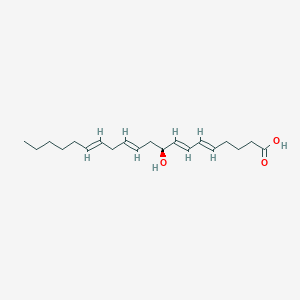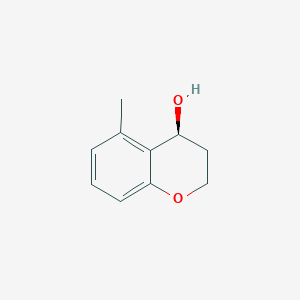
(S)-5-Methylchroman-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methylchroman-4-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-(4-methylphenyl)ethanol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the chroman ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of chiral catalysts can enhance the enantioselectivity of the synthesis, producing the desired (S)-enantiomer with high optical purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-5-Methylchroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone.
Reduction: The chroman ring can be reduced to form dihydrochroman derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 5-Methylchroman-4-one.
Reduction: Formation of 5-Methyl-2,3-dihydrochroman.
Substitution: Introduction of various substituents on the benzene ring, depending on the electrophile used.
Aplicaciones Científicas De Investigación
(S)-5-Methylchroman-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (S)-5-Methylchroman-4-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 4-position can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: The compound can inhibit enzymes involved in the production of reactive oxygen species (ROS), further enhancing its antioxidant effects.
Signal Transduction: It may modulate signaling pathways related to inflammation and cell survival, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Chromanol: Similar structure but lacks the methyl group at the 5-position.
Tocopherol (Vitamin E): A well-known antioxidant with a chroman ring structure but with a longer aliphatic side chain.
Flavonoids: A class of compounds with similar antioxidant properties but with different ring structures.
Uniqueness: (S)-5-Methylchroman-4-ol is unique due to its specific substitution pattern and chiral nature, which can influence its biological activity and interactions with molecular targets. Its relatively simple structure compared to more complex antioxidants like tocopherol makes it an attractive candidate for various applications.
Propiedades
Número CAS |
197908-43-3 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(4S)-5-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8,11H,5-6H2,1H3/t8-/m0/s1 |
Clave InChI |
KYCJPMMFWPHVRX-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C2[C@H](CCOC2=CC=C1)O |
SMILES canónico |
CC1=C2C(CCOC2=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


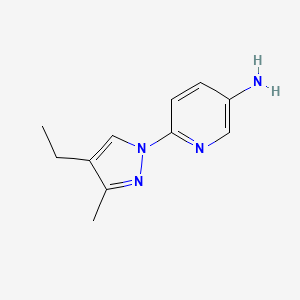
![4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B13892195.png)
![tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride](/img/structure/B13892206.png)

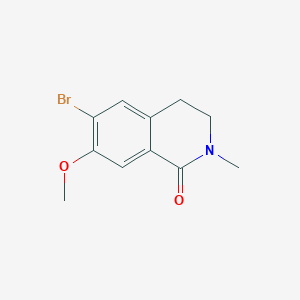
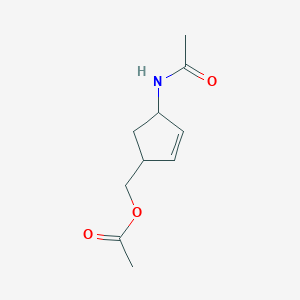
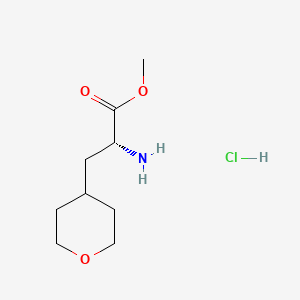
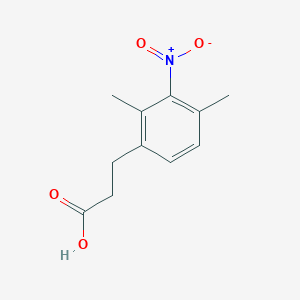
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
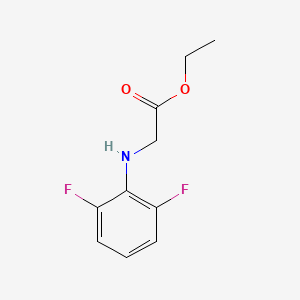
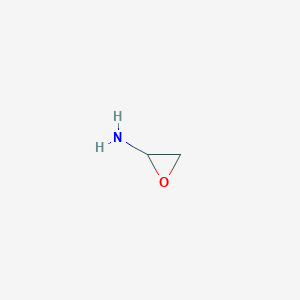
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)
